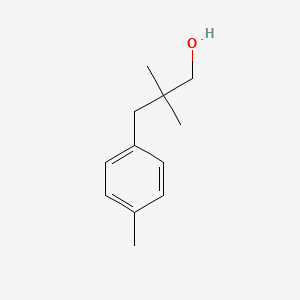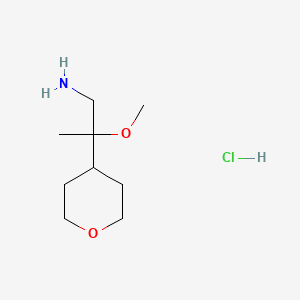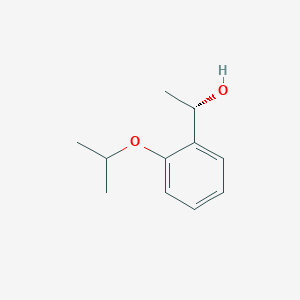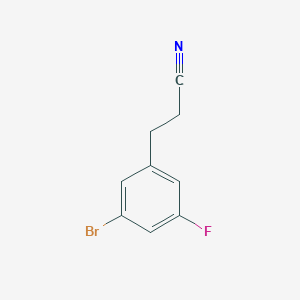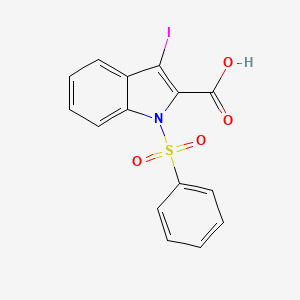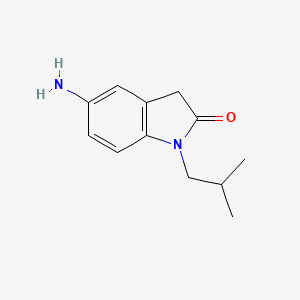
(R)-2-Amino-6-methoxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-6-methoxyhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-6-methoxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected amino acid derivative.
Amino Group Introduction: The amino group is introduced through a series of reactions, including protection and deprotection steps to ensure the correct placement of the amino group.
Final Deprotection: The final step involves the removal of any protecting groups to yield the desired ®-2-Amino-6-methoxyhexanoic acid.
Industrial Production Methods
Industrial production methods for ®-2-Amino-6-methoxyhexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
®-2-Amino-6-methoxyhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors and modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-6-hydroxyhexanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
®-2-Amino-6-ethoxyhexanoic acid: Similar structure with an ethoxy group.
®-2-Amino-6-methylhexanoic acid: Similar structure with a methyl group.
Uniqueness
®-2-Amino-6-methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where methoxy functionality is desired.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(2R)-2-amino-6-methoxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
IWFJEBFFMZRRQR-ZCFIWIBFSA-N |
SMILES isomérique |
COCCCC[C@H](C(=O)O)N |
SMILES canonique |
COCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


